Scientific Field: Biomedical Engineering and Microbiology
Summary of Application: The compound is used to develop antibacterial polymers based on poly(2-hydroxyethyl methacrylate) (PHEMA) with thiazolium groups that exhibit excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Scientific Field: Ophthalmology and Material Science
Summary of Application: The compound is integral in the microdynamics mechanism of water absorption in PHEMA-based contact lens hydrogels, which is crucial for their performance .
Scientific Field: Biomedical Engineering
Summary of Application: PHEMA, derived from the compound, is used in the development and applications of biomedical devices such as implants, prostheses, and microfluidic devices .
Scientific Field: Bioengineering and Chemistry
Summary of Application: The compound is used in the synthesis of catechol-based bioinspired adhesive materials by incorporating catechol moieties into polymeric backbones .
Scientific Field: Pharmacology and Ophthalmology
Summary of Application: The compound is used in ocular drug delivery systems, leveraging the properties of pHEMA for controlled drug release .
Scientific Field: Wound Care and Material Science
Summary of Application: The compound is utilized in the production of hydrogels for wound dressings due to their high absorbency and biocompatibility .
Scientific Field: Biomedical Engineering and Tissue Engineering
Summary of Application: This compound is used in the design of bioactive scaffolding materials for tissue regeneration. Hydrogel scaffolds based on alginate, gelatin, and 2-hydroxyethyl methacrylate (HEMA) are developed for their compositional and structural similarities to the natural extracellular matrix .
Scientific Field: Biomedical Applications
Summary of Application: Phosphate-based 2-hydroxyethyl methacrylate hydrogels are engineered for enhanced cell adhesion and proliferation, expanding their biomedical applications .
Scientific Field: Pharmacology
Summary of Application: The compound is used as a polymer binder in controlled drug release systems due to its hydrogel properties .
Scientific Field: Medical Devices
Summary of Application: The compound’s hydrogel form is utilized as an absorbent for body fluids in various medical devices .
2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one is a heterocyclic compound characterized by its unique indazole structure. It features a hexahydroindazole ring system with a hydroxyethyl substituent. The molecular formula is , and its molecular weight is approximately 138.17 g/mol. This compound exhibits properties typical of indazoles, which are known for their diverse biological activities and applications in medicinal chemistry.
The chemical reactivity of 2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one can be attributed to its functional groups. It can undergo various reactions including:
These reactions can be utilized in synthetic pathways to produce derivatives or related compounds.
Indazole derivatives, including 2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one, have been studied for various biological activities:
Research indicates that the specific biological effects depend on the substituents on the indazole ring and their interactions with biological targets.
Several synthesis methods for 2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one have been reported:
These methods highlight the versatility of synthetic approaches available for this compound.
The applications of 2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one extend across various fields:
Studies on the interactions of 2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one with biological molecules are crucial for understanding its mechanism of action. Research indicates that:
Such studies are essential for advancing the compound's development into viable pharmaceutical agents.
When comparing 2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one to other similar compounds like 1H-indazole and 1H-indazol-3-one:
Compound Name | Structure | Unique Features |
---|---|---|
1H-Indazole | C7H6N2 | Basic structure without substitutions |
1H-Indazol-3-one | C7H6N2O | Contains a carbonyl group at position 3 |
2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one | C7H10N2O | Hydroxyethyl substituent enhances solubility and biological activity |
The presence of the hydroxyethyl group in 2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one distinguishes it from other indazoles by potentially enhancing its solubility and bioactivity compared to its simpler counterparts.